2-Amino-6-tert-butylphenol hydrochloride
Description
Properties
IUPAC Name |
2-amino-6-tert-butylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZKXPBRFGSRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-32-2 | |
| Record name | 2-amino-6-tert-butylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Typical Procedure:
- Dissolve 2,6-di-tert-butylphenol in ethanol (varying concentrations, generally 50-95%).
- Under nitrogen atmosphere, slowly add a nitrating agent such as nitrous acid or sodium nitrite, often generated in situ from sodium nitrite and a strong acid (e.g., sulfuric or vitriol oil).
- Maintain reaction temperature between 20-30°C to control nitration regioselectivity.
- Reaction duration ranges from 1.0 to 2.0 hours, monitored via TLC or HPLC.
- Post-reaction, wash with water, filter under vacuum, and dry to obtain the intermediate with yields up to 99.2% and purity exceeding 99.7%.
Data Table: Nitration Conditions and Yields
| Parameter | Typical Range | Observations |
|---|---|---|
| Solvent | Ethanol (95%) or aqueous ethanol | Ensures solubility and controlled nitration |
| Nitrating agent | Sodium nitrite, vitriol oil | In situ generation, environmentally friendly |
| Reaction temperature | 20-30°C | Mild, prevents over-nitration |
| Reaction time | 1.0 - 2.0 hours | Monitored via TLC/HPLC |
| Yield of intermediate | Up to 99.2% | High efficiency, minimal by-products |
Reduction to 2,6-Di-tert-butyl-4-aminophenol
The nitroso intermediate undergoes reduction to form the amino derivative. Several reducing agents are employed, including sodium sulfite, sodium dithionite, or sodium borohydride, depending on process specifics.
Typical Procedure:
- Dissolve the nitrosophenol in ethanol with added sodium hydroxide (5-10% solution).
- Under nitrogen atmosphere, add sodium dithionite or sodium sulfite gradually.
- Maintain temperature around 25°C to prevent side reactions.
- Reaction times are generally 1.0 to 2.0 hours, with progress monitored via HPLC.
- The product is isolated by filtration, washed, and dried, yielding high purity amino compounds (>99.7%).
Data Table: Reduction Conditions and Yields
| Parameter | Typical Range | Observations |
|---|---|---|
| Reducing agent | Sodium dithionite or sulfite | Selective reduction of nitroso to amino group |
| Solvent | Ethanol with NaOH | Ensures solubility and reaction control |
| Temperature | 20-25°C | Mild conditions to prevent over-reduction |
| Reaction time | 1.0 - 2.0 hours | Monitored via TLC/HPLC |
| Yield of amino compound | Up to 99.7% | High yield, minimal impurities |
Formation of Hydrochloride Salt
The final step involves converting the free base, 2-Amino-6-tert-butylphenol , into its hydrochloride salt, which enhances stability and solubility.
Typical Procedure:
- Dissolve the amino phenol in ethanol or a mixed solvent system.
- Add hydrogen chloride gas or concentrated hydrochloric acid dropwise under stirring.
- Maintain temperature around room temperature.
- Stir until complete salt formation, confirmed via pH monitoring and IR spectroscopy.
- Isolate the hydrochloride salt by evaporating the solvent under reduced pressure or by filtration if precipitated.
Data Table: Salt Formation Parameters
| Parameter | Typical Range | Observations |
|---|---|---|
| Acid source | Hydrogen chloride gas or HCl solution | Ensures complete protonation of amino group |
| Solvent | Ethanol or ethanol-water mixture | Facilitates salt crystallization |
| Temperature | 20-25°C | Mild to prevent decomposition |
| Reaction duration | 0.5 - 1 hour | Confirmed by IR and pH measurements |
| Purity of hydrochloride | ≥99.0% | Suitable for pharmaceutical and industrial applications |
Research Findings and Process Optimization
Recent patents and research articles highlight several improvements:
- Use of milder nitration conditions with in situ generated nitrating agents reduces reaction time and waste.
- Employing sodium dithionite as a reducing agent offers higher selectivity and environmental benefits.
- Continuous flow processes are being explored to enhance scalability and safety.
- High yields (>99%) are achievable with optimized reaction parameters, minimizing by-products and waste.
Summary of Key Data:
| Method Aspect | Typical Value / Range | Significance |
|---|---|---|
| Nitration yield | Up to 99.2% | High efficiency, minimal waste |
| Reduction yield | Up to 99.7% | Ensures high purity of amino intermediate |
| Salt formation yield | ≥99.0% | Produces high-quality hydrochloride salt |
| Environmental impact | No waste gases or residues when optimized | Green chemistry approach |
Notes on Industrial Application and Environmental Considerations
- The described methods avoid the use of noble metal catalysts, reducing costs and environmental footprint.
- Recyclable solvents and in situ reagent generation contribute to greener processes.
- Mild reaction conditions facilitate scale-up and safety compliance.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-tert-butylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or halogenated phenol derivatives .
Scientific Research Applications
Scientific Research Applications
1. Antioxidant Activity
- The compound has been studied for its antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Research indicates that it can inhibit lipid peroxidation, thus protecting cellular membranes from damage caused by reactive oxygen species (ROS) .
2. Pharmaceutical Development
- 2-Amino-6-tert-butylphenol hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of drugs targeting oxidative stress-related conditions, potentially offering therapeutic benefits in neuroprotection and anti-inflammatory responses .
3. Industrial Applications
- In the industrial sector, this compound is used as an intermediate in the production of antioxidants for plastics and rubber products. Its ability to stabilize materials against UV degradation makes it valuable in extending the lifespan of consumer goods .
Case Studies
Safety and Regulatory Aspects
While this compound exhibits low toxicity levels (e.g., LD50 values indicating safe handling), regulatory guidelines must be followed during its industrial application to mitigate any environmental impact . The compound is classified under various safety regulations due to its potential effects on human health and the environment.
Mechanism of Action
The mechanism of action of 2-Amino-6-tert-butylphenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenol groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Solubility : The tert-butyl group in the target compound reduces water solubility compared to methoxy (polar, electron-donating) or methyl (smaller alkyl) substituents .
- Stability: Hydrochloride salts generally improve stability, but bulky substituents may alter degradation pathways. For example, methoxy-substituted phenols are prone to oxidation, whereas tert-butyl groups offer steric protection .
Biological Activity
2-Amino-6-tert-butylphenol hydrochloride (CAS No. 1803582-32-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its antioxidant properties, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a tert-butyl group attached to a phenolic ring, which contributes to its chemical reactivity and biological properties.
1. Antioxidant Activity
Research has demonstrated that compounds similar to 2-amino-6-tert-butylphenol exhibit significant antioxidant properties. These activities are often assessed using various assays, including the ABTS radical-scavenging assay and the FRAP assay.
| Assay | IC50 (µM) | Reference Compound | Notes |
|---|---|---|---|
| ABTS | 6.23 - 19.6 | Trolox (91.8) | Higher efficacy than Trolox |
| TBARS | 6.23 - 19.6 | Trolox (91.8) | Effective in lipid peroxidation inhibition |
In one study, the antioxidant activity of similar compounds was evaluated, showing that modifications in the structure can enhance radical-scavenging capabilities significantly .
2. Enzyme Inhibition
The compound is also studied for its potential to inhibit various enzymes, including cholinesterases. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism, which can be beneficial in developing treatments for neurodegenerative diseases.
| Enzyme | Inhibition Type | Kinetics |
|---|---|---|
| Acetylcholinesterase (AChE) | Mixed-type reversible | Docking studies indicate binding at catalytic sites |
These findings highlight the potential of this compound in therapeutic applications targeting cholinergic dysfunctions.
3. Receptor Binding
The compound’s interaction with specific receptors has been explored, revealing its ability to bind effectively to targets involved in various biological pathways. This characteristic is crucial for drug development as it can lead to modulation of receptor activity, influencing cellular responses.
The mechanism of action for this compound involves several pathways:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with amino acids in proteins.
- Electrostatic Interactions: The charged amino group may interact with negatively charged residues in enzymes or receptors.
- Non-Covalent Interactions: These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Effects: A study demonstrated that compounds with similar structures showed neuroprotective effects by inhibiting AChE and reducing β-amyloid aggregation, which is significant for Alzheimer's disease treatment .
- Toxicological Assessments: Toxicity evaluations indicated that while certain derivatives exhibited low toxicity profiles, their biological activities warrant careful consideration in therapeutic contexts .
Q & A
Q. How to design a study investigating structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Variables : Synthesize derivatives with varying substituents (e.g., –Cl, –OCH₃) at the 4-position.
- Controls : Include positive controls (e.g., ampicillin) and solvent-only negative controls.
- Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Data Analysis : Apply Hansch analysis to correlate logP values with bioactivity, and use PCA to identify dominant structural descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
